molecular formula C8H8F3NO B13158485 2-Amino-3-methyl-4-(trifluoromethyl)phenol

2-Amino-3-methyl-4-(trifluoromethyl)phenol

Cat. No.: B13158485
M. Wt: 191.15 g/mol
InChI Key: HKCZLRDZOALZRE-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-4-(trifluoromethyl)phenol is a substituted phenol derivative characterized by a hydroxyl group (-OH), an amino group (-NH₂), a methyl group (-CH₃), and a trifluoromethyl (-CF₃) group on the benzene ring. Key structural features influencing its behavior include:

  • Electron-withdrawing trifluoromethyl group: Enhances acidity and stabilizes the aromatic ring via inductive effects .
  • Amino and methyl groups: The amino group increases solubility in polar solvents, while the methyl group adds steric bulk and hydrophobicity .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-amino-3-methyl-4-(trifluoromethyl)phenol

InChI

InChI=1S/C8H8F3NO/c1-4-5(8(9,10)11)2-3-6(13)7(4)12/h2-3,13H,12H2,1H3

InChI Key

HKCZLRDZOALZRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-4-(trifluoromethyl)phenol can be achieved through several methodsThe reaction conditions typically involve the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, in the presence of a catalyst like copper or palladium .

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-methyl-4-(trifluoromethyl)phenol may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-3-methyl-4-(trifluoromethyl)phenol has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those containing trifluoromethyl groups, which enhance drug efficacy and stability.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and phenol groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The table below compares 2-Amino-3-methyl-4-(trifluoromethyl)phenol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
2-Amino-3-methyl-4-(trifluoromethyl)phenol C₈H₇F₃NO 206.14 (estimated) -NH₂, -CH₃, -CF₃, -OH High polarity (amino group), enhanced acidity (CF₃), moderate lipophilicity (CH₃) N/A
2-(Trifluoromethyl)phenol C₇H₅F₃O 162.11 -CF₃, -OH Boiling point: 420–421 K; strong acidity (pKa ~6.3) due to -CF₃
3-Amino-2-methylphenol C₇H₉NO 123.15 -NH₂, -CH₃, -OH Soluble in water; used in dyes and pharmaceuticals
2-Chloro-5-(trifluoromethyl)phenol C₇H₄ClF₃O 196.55 -Cl, -CF₃, -OH Liquid at room temperature; used as a synthetic intermediate
4-Fluoro-3-(trifluoromethyl)phenol C₇H₄F₄O 180.10 -F, -CF₃, -OH High stability; applications in agrochemicals

Physicochemical Properties

  • Acidity: The trifluoromethyl group significantly lowers the pKa of phenolic -OH compared to unsubstituted phenol (pKa ~10). For example, 2-(trifluoromethyl)phenol has a pKa of ~6.3 , while 3-(trifluoromethyl)phenol exhibits similar acidity . The amino group in 2-Amino-3-methyl-4-(trifluoromethyl)phenol may slightly counteract this effect due to its electron-donating nature.
  • Solubility: The amino group enhances water solubility, as seen in 3-Amino-2-methylphenol . However, the trifluoromethyl and methyl groups reduce polarity, likely making the compound less soluble than simpler aminophenols.
  • Thermal Stability: Halogenated analogs like 2-Chloro-5-(trifluoromethyl)phenol are liquids at room temperature , whereas trifluoromethylphenols (e.g., 2-(trifluoromethyl)phenol) are crystalline solids with higher melting points .

Key Differentiators

Functional Group Synergy : The combination of -NH₂, -CF₃, and -CH₃ distinguishes the target compound from simpler derivatives. This synergy likely results in unique electronic and steric effects, influencing reactivity in substitution and condensation reactions.

Biological Activity: The amino group may enhance interactions with biological targets (e.g., enzymes) compared to halogenated phenols, which are primarily used as building blocks .

Environmental Persistence: Trifluoromethyl groups are resistant to degradation , but the amino group could introduce pathways for microbial metabolism, reducing environmental persistence relative to perhalogenated phenols.

Biological Activity

2-Amino-3-methyl-4-(trifluoromethyl)phenol is a phenolic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity and biological efficacy. This article reviews the current understanding of its biological activities, including antimicrobial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The chemical structure of 2-Amino-3-methyl-4-(trifluoromethyl)phenol can be represented as follows:

  • Molecular Formula : C8H8F3N1O
  • Molecular Weight : 201.15 g/mol

The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its ability to penetrate biological membranes and interact with various molecular targets.

Antimicrobial Activity

Research indicates that 2-Amino-3-methyl-4-(trifluoromethyl)phenol exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including modulation of gene expression related to cell survival and proliferation.

Case Study: In Vitro Analysis
A study conducted on human cancer cell lines (e.g., HCT116, HePG2) revealed that treatment with 2-Amino-3-methyl-4-(trifluoromethyl)phenol resulted in significant decreases in cell viability, with IC50 values ranging from 12.4 to 52.1 µM depending on the cell line tested .

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)
HCT11617.8
HePG212.4
A54922.4

The biological activity of 2-Amino-3-methyl-4-(trifluoromethyl)phenol is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular proteins.

  • Protein Interaction : The amino and phenolic groups can form hydrogen bonds with proteins, potentially modulating their activity.
  • Gene Expression Modulation : The compound has been shown to down-regulate key genes involved in cancer cell proliferation (e.g., TP53, BRCA1, BRCA2) .

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